molecular formula C20H20N2O4 B2775606 (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide CAS No. 329726-53-6

(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B2775606
CAS No.: 329726-53-6
M. Wt: 352.39
InChI Key: HNGWYTBBQXDXFQ-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes cyano, ethoxy, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and bases like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential anticancer activity may be due to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(2-furylmethyl)prop-2-enamide
  • (E)-2-cyano-3-(4-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide

Uniqueness

(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-4-26-19-12-14(5-10-18(19)25-3)11-15(13-21)20(23)22-16-6-8-17(24-2)9-7-16/h5-12H,4H2,1-3H3,(H,22,23)/b15-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGWYTBBQXDXFQ-RVDMUPIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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